molecular formula C15H10ClN3O4S B3009273 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide CAS No. 300568-04-1

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Cat. No.: B3009273
CAS No.: 300568-04-1
M. Wt: 363.77
InChI Key: VQIYZNPECGNTPJ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzamide backbone.

Scientific Research Applications

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Nitration: The nitro group can be introduced by nitration of the benzothiazole derivative using a mixture of concentrated sulfuric acid and nitric acid.

    Chlorination: The chloro group can be introduced by chlorination of the benzamide derivative using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    DNA Intercalation: Intercalating into DNA and disrupting its function, leading to cell death.

    Reactive Oxygen Species (ROS) Generation: Inducing the production of ROS, which can cause oxidative damage to cells.

Comparison with Similar Compounds

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide can be compared with other benzothiazole derivatives, such as:

  • 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
  • 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-aminobenzamide

These compounds share similar structural features but differ in the functional groups attached to the benzothiazole ring

Properties

IUPAC Name

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c1-23-11-3-2-4-12-13(11)17-15(24-12)18-14(20)9-7-8(19(21)22)5-6-10(9)16/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIYZNPECGNTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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